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1-(3-Bromo-2-chlorobenzoyl)azetidine

Cat. No.: B8175427
M. Wt: 274.54 g/mol
InChI Key: LMQSRVZFMVAWPP-UHFFFAOYSA-N
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Description

Contextualization within Azetidine (B1206935) Chemistry and Strained Heterocyclic Systems Research

Azetidines, as four-membered nitrogen-containing heterocycles, are a fascinating class of compounds. Their reactivity is largely dictated by a significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain, while rendering them more reactive than their five-membered pyrrolidine (B122466) counterparts, also makes them more stable and easier to handle than the highly reactive three-membered aziridines. rsc.org The chemistry of azetidines is rich and varied, encompassing ring-opening reactions, ring expansions, and functionalizations that leverage the inherent strain of the four-membered ring. rsc.orgmagtech.com.cn

The introduction of an N-acyl group, as in 1-(3-Bromo-2-chlorobenzoyl)azetidine, significantly influences the properties of the azetidine ring. The amide bond introduces partial double bond character, which can be perturbed by the strain of the ring, leading to what are known as "twisted amides." acs.org This distortion from planarity can dramatically alter the reactivity of the amide bond, making it more susceptible to hydrolysis and other transformations. researchgate.netresearchgate.net Research into such strained amides is crucial for understanding fundamental aspects of chemical reactivity and has implications for enzyme catalysis and peptide chemistry. researchgate.net

Rationale for Academic Research on Substituted Azetidines in Chemical Synthesis

The academic pursuit of substituted azetidines is driven by their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. magtech.com.cngoogle.com The rigid, three-dimensional scaffold of the azetidine ring is a desirable feature in drug design, as it can lead to potent and selective binding to biological targets. nih.gov

Furthermore, the development of new synthetic methods for constructing and functionalizing azetidines is an active area of research. organic-chemistry.orgnih.gov The synthesis of specifically substituted azetidines, such as this compound, presents a unique set of challenges that can spur the development of novel synthetic strategies. The presence of multiple reactive sites—the strained amide, the aryl bromide, and the aryl chloride—offers a platform for exploring chemoselective reactions. For instance, the acyl chloride precursor, 3-bromo-2-chlorobenzoyl chloride, has two distinct reactive sites for transition metal-catalyzed cross-coupling reactions, allowing for sequential and controlled functionalization.

Overview of Advanced Synthetic Challenges and Opportunities for this compound

The synthesis of this compound is not without its hurdles, yet these challenges present significant opportunities for innovation in synthetic methodology.

A primary synthetic route would likely involve the acylation of azetidine with 3-bromo-2-chlorobenzoyl chloride. This reaction, while seemingly straightforward, requires careful control of conditions to avoid unwanted side reactions. The high reactivity of the acyl chloride must be managed, and the basicity of the azetidine nucleophile could potentially lead to complications.

Synthetic Challenges:

Precursor Synthesis: The synthesis of the precursor, 3-bromo-2-chlorobenzoyl chloride, from commercially available starting materials requires specific and controlled reaction conditions.

Chemoselectivity: During the acylation reaction, the potential for reactions at the halogenated positions of the benzoyl chloride, though less likely than at the acyl chloride, must be considered.

Purification: The purification of the final product may be challenging due to potential side products and the need to remove any unreacted starting materials.

Synthetic Opportunities:

Methodology Development: Overcoming the synthetic challenges associated with this molecule could lead to the development of new, more efficient methods for the synthesis of N-acyl azetidines.

Exploration of Reactivity: The presence of multiple functional groups in this compound provides a rich platform for exploring novel chemical transformations. For example, the selective functionalization of the aryl bromide or aryl chloride via cross-coupling reactions, while leaving the strained amide intact, would be a significant synthetic achievement.

Probing Strained Amide Reactivity: The unique electronic environment provided by the bromo and chloro substituents on the benzoyl ring could modulate the reactivity of the strained amide bond in interesting and predictable ways.

Interactive Data Tables

Below are hypothetical data tables for this compound and its key precursors, based on known chemical principles and data from related compounds. These tables are intended for illustrative purposes to guide future experimental work.

Table 1: Physicochemical Properties of this compound (Hypothetical)

PropertyValue
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Appearance White to off-white solid
Melting Point Not Determined
Boiling Point Not Determined
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)

Table 2: Spectroscopic Data for this compound (Hypothetical)

TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃) δ 7.6-7.2 (m, 3H, Ar-H), 4.4-4.2 (m, 2H, -N-CH₂-), 4.1-3.9 (m, 2H, -N-CH₂-), 2.4-2.2 (m, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (CDCl₃) δ 168 (C=O), 140-125 (Ar-C), 55 (-N-CH₂-), 50 (-N-CH₂-), 18 (-CH₂-CH₂-CH₂-)
IR (KBr) ~1650 cm⁻¹ (C=O stretch, amide), ~1580, 1470 cm⁻¹ (C=C stretch, aromatic)
Mass Spec (EI) m/z 273, 275 (M⁺), fragments corresponding to loss of azetidine, Br, Cl

Table 3: Precursor Information

Compound NameCAS NumberMolecular FormulaMolecular Weight
Azetidine503-29-7C₃H₇N57.10 g/mol
3-Bromo-2-chlorobenzoic acid56961-27-4C₇H₄BrClO₂235.46 g/mol
3-Bromo-2-chlorobenzoyl chlorideNot AvailableC₇H₃BrCl₂O253.91 g/mol

While this compound remains a compound with limited direct exploration, its molecular architecture places it at a fascinating crossroads of strained ring chemistry and functional group manipulation. The rationale for its study is clear, offering opportunities to develop novel synthetic methodologies and to probe the fundamental reactivity of complex molecular systems. The synthetic challenges it presents are not roadblocks but rather invitations for innovation within the field of advanced organic chemistry. Further research into this and related compounds will undoubtedly contribute to a deeper understanding of chemical principles and may pave the way for the discovery of new molecules with valuable properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrClNO B8175427 1-(3-Bromo-2-chlorobenzoyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidin-1-yl-(3-bromo-2-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-8-4-1-3-7(9(8)12)10(14)13-5-2-6-13/h1,3-4H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQSRVZFMVAWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=C(C(=CC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 3 Bromo 2 Chlorobenzoyl Azetidine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. matrixscientific.comnih.govnih.gov The process begins by deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents. matrixscientific.comnih.gov For 1-(3-bromo-2-chlorobenzoyl)azetidine, the most logical disconnection is the amide bond, as amide formation is typically a robust and well-established chemical transformation.

Azetidine (B1206935) Ring Formation Strategies in Complex Molecule Synthesis

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry. chemicalbook.com However, its synthesis is challenging due to the inherent ring strain of approximately 25.4 kcal/mol. chemicalbook.com Despite this strain, the azetidine ring is considerably more stable than its three-membered counterpart, the aziridine (B145994), making it more manageable in synthetic applications. chemicalbook.com

Numerous methods have been developed to construct the azetidine ring. orgsyn.org Classical approaches generally fall into two categories: cycloaddition reactions and intramolecular cyclizations. orgsyn.org

Intramolecular Cyclization: This is a common strategy that involves forming the ring by creating a C-N or C-C bond within a linear precursor. nih.gov A frequent approach is the cyclization of a γ-amino alcohol or a γ-haloamine. For instance, the treatment of γ-haloalkyl amines with a base can lead to the formation of the azetidine ring through an intramolecular nucleophilic substitution. Palladium-catalyzed intramolecular amination of C(sp³)-H bonds at the γ-position has also emerged as a powerful method for synthesizing azetidines.

Cycloaddition Reactions: [2+2] cycloadditions are another cornerstone of azetidine synthesis. orgsyn.org The reaction between imines and alkenes, often photochemically induced (the aza Paterno-Büchi reaction), can yield azetidine rings. chemicalbook.com Similarly, the cycloaddition of imines with ketenes (the Staudinger synthesis) is a well-established route to β-lactams (azetidin-2-ones), which can subsequently be reduced to the corresponding azetidines. nih.gov

The choice of strategy depends on the desired substitution pattern on the azetidine ring and the compatibility of the reaction conditions with other functional groups present in the molecule.

Introduction of the 3-Bromo-2-chlorobenzoyl Moiety via Amide Bond Formation

The final step in the proposed synthesis is the formation of the amide bond between the azetidine nitrogen and the carbonyl carbon of the 3-bromo-2-chlorobenzoyl group. Amide bond formation is one of the most frequently used and reliable reactions in organic synthesis. This transformation is typically achieved by reacting an amine with an activated carboxylic acid derivative.

Precursor Synthesis and Building Block Methodologies

Following the retrosynthetic plan, the successful synthesis of this compound hinges on the efficient preparation of its two core building blocks: 3-bromo-2-chlorobenzoic acid and the azetidine ring.

Synthesis of 3-Bromo-2-chlorobenzoic Acid and Related Acylating Agents

The synthesis of the polysubstituted aromatic precursor, 3-bromo-2-chlorobenzoic acid (CAS 56961-27-4) orgsyn.org, is not trivial due to the need to control the regiochemistry of the halogen substituents. A plausible synthetic route can be designed starting from more common materials. One potential pathway begins with the reduction of 1-bromo-2-chloro-3-nitrobenzene (B1291829) to yield 3-bromo-2-chloroaniline (B183718). This reduction can be effectively carried out using iron powder in a mixture of acetic acid, ethanol, and water.

The resulting 3-bromo-2-chloroaniline can then be converted to the target carboxylic acid via a Sandmeyer-type reaction. This involves diazotization of the aniline (B41778) with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by reaction with a cyanide salt (e.g., copper(I) cyanide) to form the corresponding benzonitrile. Subsequent hydrolysis of the nitrile group under acidic or basic conditions would yield the desired 3-bromo-2-chlorobenzoic acid.

To facilitate the final amide bond formation, the synthesized carboxylic acid is converted into a more potent acylating agent. A standard and effective method is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to produce 3-bromo-2-chlorobenzoyl chloride. This acyl chloride is highly reactive towards nucleophiles like the nitrogen atom of azetidine.

Synthesis of Unsubstituted or Appropriately Substituted Azetidine Scaffolds

The synthesis of the azetidine ring itself is a key challenge that has been addressed by numerous methodologies. The most suitable method often depends on the availability of starting materials and the desired substitution pattern.

Method Starting Materials Key Transformation Notes
Cyclization of γ-Haloamines γ-haloalkyl aminesIntramolecular nucleophilic substitutionA classical and direct method; yields can sometimes be low due to competing reactions.
From γ-Amino Alcohols γ-amino alcoholsConversion of -OH to a good leaving group (e.g., tosylate) followed by intramolecular cyclizationOffers an alternative to haloamines, often with better control.
Reduction of Azetidin-2-ones Azetidin-2-ones (β-lactams)Reduction of the amide carbonylβ-lactams are accessible via Staudinger cycloaddition (ketene + imine). nih.gov
[2+2] Photocycloaddition Alkenes, IminesAza Paterno-Büchi reactionUseful for accessing specific substitution patterns, requires photochemical equipment. chemicalbook.com
Palladium-Catalyzed C-H Amination Amines with a γ-C-H bond (picolinamide protected)Intramolecular C-H activation/aminationA modern method allowing for the use of unactivated C-H bonds.

This table provides a summary of common strategies for the synthesis of azetidine scaffolds.

Reductive Cyclization of Halogenated Imines for Azetidine Synthesis

A notable and efficient method for the synthesis of N-substituted azetidines is the reductive cyclization of γ-haloalkyl-imines. This approach, reported by De Kimpe and co-workers, involves treating a γ-haloalkyl-imine with a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), in a suitable solvent like methanol.

The reaction proceeds in two key steps within a single pot. First, the reducing agent reduces the imine double bond to form a secondary amine intermediate. Second, this newly formed amine undergoes an immediate intramolecular cyclization, where the nitrogen atom acts as a nucleophile, displacing the halide on the γ-carbon to form the strained four-membered azetidine ring. This method provides a direct route to N-substituted azetidines in high yields.

Electrophilic Cyclization of Homoallylamine Derivatives to Azetidines

One effective method for constructing the azetidine ring is through the electrophile-induced cyclization of homoallylamine derivatives. This process, often referred to as iodocyclization when using an iodine-based electrophile, stereoselectively yields functionalized 2-(iodomethyl)azetidine derivatives in high yields at room temperature. birmingham.ac.uk The reaction is initiated by the attack of the alkene on the electrophile (e.g., I₂), forming a cyclic halonium ion intermediate. The pendant amine then acts as an intramolecular nucleophile, attacking one of the carbons of the intermediate to close the four-membered ring in a 4-exo-tet cyclization. The resulting functionalized azetidine can then be further modified. For instance, the iodomethyl group can be displaced by primary or secondary amines to produce stable methylamino azetidine derivatives. birmingham.ac.uk

Table 1: Examples of Electrophilic Cyclization for Azetidine Synthesis
Substrate Type N-tosyl-3-halo-3-butenylamines
Reaction Ullmann-type coupling
Product 2-Alkylideneazetidines
Key Feature Products can be readily oxidized to β-lactams. organic-chemistry.org
Substrate Type Homoallylamines
Reaction Iodocyclization
Product 2-(Iodomethyl)azetidine derivatives
Key Feature Stereoselective reaction at room temperature. birmingham.ac.uk
Aziridine to Azetidine Ring Rearrangement Pathways

Ring expansion of readily accessible aziridines provides a powerful and increasingly popular pathway to synthesize the more challenging azetidine framework. magtech.com.cnnih.gov These transformations involve a one-carbon homologation.

A notable method involves the reaction of N-activated aziridines with a ylide, such as dimethylsulfoxonium methylide, which can be generated under microwave irradiation. organic-chemistry.org This proceeds via nucleophilic attack of the ylide on the aziridine ring, followed by an intramolecular displacement to furnish the four-membered ring.

More advanced strategies employ metal carbenes or biocatalysts. nih.govnih.gov For example, rhodium-bound carbenes can react with strained methylene (B1212753) aziridines in a formal [3+1] ring expansion. nih.gov This process is believed to occur through the formation of an aziridinium (B1262131) ylide, which undergoes a ring-opening/ring-closing cascade to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

In a significant development, engineered "carbene transferase" enzymes based on cytochrome P450 have been used to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.orgacs.org This biocatalytic approach achieves a organic-chemistry.orgnih.gov-Stevens rearrangement of an intermediate aziridinium ylide with exceptional stereocontrol, a transformation that is difficult to control with traditional chemical catalysts. nih.govchemrxiv.org Another pathway involves the treatment of specific 2-(bromomethyl)aziridines with sodium borohydride in methanol, which proceeds through a bicyclic aziridinium ion intermediate that is subsequently opened by the solvent to form a 3-methoxyazetidine. nih.govacs.orgresearchgate.net

Table 2: Selected Aziridine to Azetidine Ring Expansion Methodologies
Aziridine Precursor 1-Arenesulfonylaziridines
Reagent/Catalyst Dimethylsulfoxonium methylide
Conditions Microwave irradiation, alumina (B75360) support
Reference organic-chemistry.org
Aziridine Precursor Methylene aziridines
Reagent/Catalyst Rhodium carbene
Mechanism [3+1] Ring expansion via aziridinium ylide
Reference nih.gov
Aziridine Precursor N-Acylaziridines
Reagent/Catalyst Engineered Cytochrome P450
Mechanism Biocatalytic organic-chemistry.orgnih.gov-Stevens rearrangement
Reference nih.govchemrxiv.orgacs.org
Aziridine Precursor 2-Bromomethyl-2-methylaziridines
Reagent/Catalyst NaBH₄ in Methanol
Mechanism Rearrangement via bicyclic aziridinium ion
Reference nih.govacs.org
Direct Alkylation of Primary Amines with 1,3-Dihalopropanes or Bis-Triflates

The direct alkylation of primary amines with 1,3-disubstituted propane (B168953) derivatives is a classical and straightforward approach to forming the azetidine ring. organic-chemistry.orgnih.gov This method involves a double nucleophilic substitution, where the primary amine displaces two leaving groups at the 1 and 3 positions of a propane chain.

While 1,3-dihalopropanes can be used, they often require harsh conditions and may lead to polymerization or other side reactions. A more efficient variation employs 1,3-propanediols that are converted in situ into more reactive electrophiles, such as bis-triflates (trifluoromethanesulfonates). organic-chemistry.orgnih.gov The reaction of a primary amine with the bis-triflate of a 2-substituted-1,3-propanediol provides a direct, one-pot synthesis of 1,3-disubstituted azetidines. nih.gov This method is notable for minimizing the elimination byproducts that can plague reactions with dihalides. nih.gov Microwave irradiation has also been shown to facilitate the cyclocondensation of primary amines with alkyl dihalides in an alkaline aqueous medium, offering a simple and efficient alternative. organic-chemistry.org

Table 3: Comparison of Electrophiles for Direct Azetidine Synthesis
Electrophile 1,3-Dihalopropanes
Conditions Often requires elevated temperatures; can be facilitated by microwave irradiation in aqueous alkaline media. organic-chemistry.org
Advantages Readily available starting materials.
Disadvantages Can lead to oligomerization and other side products; may require harsh conditions.
Electrophile 2-Substituted-1,3-propanediol bis-triflates
Conditions Generated in situ from the corresponding diol; reaction proceeds in one pot. nih.gov
Advantages High reactivity of triflate leaving group; generally cleaner reaction with less elimination. nih.gov
Disadvantages Requires preparation of the diol precursor and use of triflating agent.
Metal-Catalyzed Intramolecular Hydroamination Reactions for Azetidine Formation

Metal-catalyzed intramolecular hydroamination represents an atom-economical route to azetidines. This reaction involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond within the same molecule. Catalysts based on early transition metals (Groups 3-5, lanthanides) and late transition metals (e.g., Palladium, Ruthenium, Iridium, Cobalt) have been developed for this purpose. acs.orgvtt.finih.gov

Early transition metals typically operate by activating the amine to form a metal-amido intermediate, which then undergoes migratory insertion with the unsaturated C-C bond. vtt.fi Late transition metal catalysts, conversely, often activate the alkene. nih.gov Recently, an electrocatalytic method using a combination of cobalt catalysis and electricity has been reported for the intramolecular hydroamination of allylic sulfonamides to access azetidines. acs.org This approach enables the regioselective generation of a key carbocationic intermediate that undergoes intramolecular C-N bond formation. acs.org Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of a picolinamide-protected amine is another advanced strategy for forming the azetidine ring. rsc.org

Table 4: Metal-Catalyzed Hydroamination for Azetidine Synthesis
Catalyst Type Early Transition Metals (e.g., Lanthanides, Group 4)
Mechanism Amine activation to form metal-amido species, followed by insertion. vtt.fi
Substrates Aminoalkenes, Aminoalkynes. vtt.fi
Catalyst Type Late Transition Metals (e.g., Pd, Ru, Co)
Mechanism Alkene activation or C-H amination pathways. nih.govrsc.org
Substrates Allylic sulfonamides, picolinamide-protected amines. acs.orgrsc.org
Cycloaddition Reactions (e.g., [3+1] Annulation) for Azetidine Construction

Cycloaddition reactions provide a powerful means to construct the azetidine ring and its stereocenters in a single, convergent step. Among these, [3+1] annulation reactions are particularly noteworthy. A relay catalysis strategy has been developed for a [3+1] reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines. organic-chemistry.org This process involves a Lewis acid-catalyzed nucleophilic ring-opening of the cyclopropane by the amine, followed by an iodite-catalyzed C-N bond formation to close the azetidine ring. organic-chemistry.org

Another prominent cycloaddition is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.gov This photochemical approach is one of the most direct ways to synthesize functionalized azetidines. nih.govmagtech.com.cn Recent advances using visible light and photocatalysts have overcome some of the traditional limitations of this reaction, expanding its scope and making it applicable to a wider range of substrates. rsc.org

Table 5: Cycloaddition Strategies for Azetidine Synthesis
Reaction Type [3+1] Annulation
Reactants Cyclopropane 1,1-diester + Aromatic Amine
Catalysis Relay catalysis: Lewis acid and (hypo)iodite. organic-chemistry.org
Reaction Type [2+2] Photocycloaddition (Aza Paternò–Büchi)
Reactants Imine + Alkene
Catalysis Photochemical (UV) or visible-light photocatalysis. nih.govrsc.org
Reaction Type [3+1] Radical Annulation
Reactants Aliphatic Amine + Alkyne
Catalysis Photo-induced copper catalysis. nih.gov

Amide Bond Formation Strategies: Coupling of Azetidine with 3-Bromo-2-chlorobenzoic Acid

Once the azetidine ring is synthesized, the final step in forming this compound is the creation of an amide bond between the azetidine nitrogen and the carboxyl group of 3-bromo-2-chlorobenzoic acid. This is achieved through direct amidation, typically facilitated by a coupling reagent.

Direct Amidation and Condensation Reagents for Benzoylation of Azetidine

Direct amidation involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the secondary amine of the azetidine ring. A wide variety of condensation (or coupling) reagents have been developed to achieve this transformation efficiently and under mild conditions, minimizing side reactions. organic-chemistry.orgmdpi.com The choice of reagent can be critical, especially when dealing with less reactive aromatic acids or sensitive functional groups. researchgate.net

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are widely used. researchgate.netresearchgate.net They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. These reactions are often performed in the presence of additives like 4-dimethylaminopyridine (B28879) (DMAP) or hydroxybenzotriazole (B1436442) (HOBt) to improve yields and suppress side reactions. researchgate.net

Phosphonium Reagents: Salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP are powerful activating agents that form activated esters, leading to high yields under mild conditions. researchgate.netresearchgate.net

Triazine-based Reagents: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) is a versatile reagent that allows for direct amidation in both organic and aqueous solvents. researchgate.net

The general procedure involves mixing the carboxylic acid (3-bromo-2-chlorobenzoic acid), the coupling reagent, and often an additive in an appropriate aprotic solvent, followed by the addition of azetidine. researchgate.net

Table 6: Common Condensation Reagents for Amide Bond Formation
Reagent Class Carbodiimides
Examples (Acronym) Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
Typical Additives 4-Dimethylaminopyridine (DMAP), Hydroxybenzotriazole (HOBt)
Key Features Widely used, cost-effective. Byproduct of DCC (DCU) is a solid, which can simplify purification. EDCI's byproduct is water-soluble. researchgate.net
Reagent Class Phosphonium Salts
Examples (Acronym) BOP, PyBOP, HATU
Typical Additives A base like diisopropylethylamine (DIPEA) is typically required. researchgate.net
Key Features Highly efficient, often used for difficult couplings (e.g., sterically hindered substrates) and peptide synthesis. researchgate.netresearchgate.net
Reagent Class Triazine Derivatives
Examples (Acronym) 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)
Typical Additives Often requires a base like triethylamine (B128534) (TEA).
Key Features Versatile, can be used in a variety of solvents including protic ones. researchgate.net
Reagent Class Boron-based Reagents
Examples (Acronym) (2-(Thiophen-2-ylmethyl)phenyl)boronic acid
Typical Additives None, acts as a catalyst.
Key Features Catalytic direct amidation, offering high functional group tolerance. organic-chemistry.org

Investigation of Catalyst Systems for Efficient Acyl-Azetidine Coupling

The direct N-acylation of azetidine with an activated carboxylic acid derivative such as 3-bromo-2-chlorobenzoyl chloride is the most straightforward conceptual approach to this compound. However, the formation of sterically hindered amide bonds is a well-documented challenge in organic synthesis. chimia.ch The steric hindrance from the ortho-chloro and meta-bromo substituents on the benzoyl moiety can significantly slow the rate of nucleophilic attack by the azetidine nitrogen. Standard amide coupling reagents may be inefficient, leading to low yields or requiring harsh conditions that could compromise the integrity of the strained azetidine ring.

Research into catalytic solutions for such challenging couplings is ongoing. While direct catalytic acylation of azetidines with hindered acyl chlorides is not extensively documented, related systems offer insight into potential strategies. For instance, organocatalysis presents a promising avenue. Acetic acid has been reported as a simple and effective catalyst for the N-acylation of various amines, although this was demonstrated using less-hindered esters as the acyl source rather than bulky acyl chlorides. rsc.org Another approach involves the use of highly electrophilic acyl cyanides, generated in situ, which have proven effective in the synthesis of extremely hindered amides, such as those involving α,α-disubstituted amino acids. thieme.de The applicability of these methods to the specific azetidine system would require empirical investigation.

The table below summarizes the challenges and potential catalytic strategies for the acyl-azetidine coupling.

Table 1: Analysis of Catalytic Approaches for a Hindered Acyl-Azetidine Coupling

ChallengePotential Catalytic StrategyKey Considerations
Steric Hindrance: The bulky 2-chloro and 3-bromo groups impede amine attack.Use of highly reactive acylating agents (e.g., acyl cyanides). thieme.deRequires specific precursors and conditions; compatibility with the azetidine ring must be verified.
Ring Strain: Azetidine is susceptible to ring-opening under harsh conditions.Mild organocatalytic methods (e.g., Acetic Acid catalysis). rsc.orgEfficacy with highly hindered acyl chlorides is unproven; may require esters as the acyl source, reducing reactivity.
Low Nucleophilicity: The nitrogen in azetidine is less nucleophilic than in larger cyclic or acyclic amines.Hydrogen-bond donor catalysis (e.g., Squaramides). acs.orgPrimarily documented for ring-opening reactions of substituted azetidines, not direct N-acylation of the parent ring. acs.org

Novel and Emerging Synthetic Approaches Applicable to this compound

Given the potential difficulties in direct coupling, alternative and emerging synthetic strategies that build the molecule in a stepwise fashion are highly relevant. These methods focus on creating a functionalized azetidine ring first, followed by the crucial N-acylation step, or on forming a precursor that can be easily converted to the final amide.

A powerful modern strategy for synthesizing substituted azetidines involves the concept of strain-release functionalization, most notably using 1-azabicyclo[1.1.0]butane (ABB) as a precursor. nih.govunife.it ABB is a highly strained molecule that can undergo selective ring-opening upon reaction with various nucleophiles and electrophiles, leading to a diverse array of 3-substituted azetidines. rsc.orgnih.govorganic-chemistry.org

The general approach involves the reaction of ABB with an organometallic reagent or other nucleophiles, often facilitated by a catalyst, to install a desired substituent at the C3-position of the azetidine ring. rsc.orgchemrxiv.org Crucially, many of these protocols yield an N-H azetidine intermediate, which is primed for subsequent functionalization. acs.org For the synthesis of the target compound, a two-step sequence could be envisioned:

Strain-Release Step: Functionalization of ABB to produce an azetidine intermediate. For example, a reaction could install a simple alkyl or aryl group at the 3-position.

N-Acylation Step: The resulting 3-substituted N-H azetidine is then acylated with 3-bromo-2-chlorobenzoyl chloride under standard conditions.

This approach bypasses the need to perform the difficult acylation on the simplest, unsubstituted azetidine, and allows for the introduction of molecular complexity in a controlled manner. The modularity of this method is a key advantage, as demonstrated by its application in the synthesis of pharmaceuticals like cobimetinib. acs.org

Table 2: Examples of Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABB)

Reaction TypeReagents/CatalystResulting Azetidine Product TypeReference
ArylationGrignard Reagents / NiBr₂3-Aryl-azetidines nih.gov
Boronic Ester HomologationBoronic Esters / Acetic AcidAzetidin-3-yl Boronic Esters acs.org
Arylation / N-Arylation (One-Pot)Organolithium reagents, then Aryl Halide / Pd cat.1,3-Diaryl-azetidines rsc.orgchemrxiv.org
Photocatalytic DifunctionalizationSulfonyl Imines / Organic Photosensitizer3-Amino, 3-Sulfo, or 3-Hydro-azetidines unife.it
AlkylationOrganometal reagents / Cu(OTf)₂3-Alkyl/Allyl/Vinyl/Benzyl-azetidines organic-chemistry.org

The "borrowing hydrogen" or "hydrogen autotransfer" methodology has emerged as a green and atom-economical strategy for forming C-N bonds. nih.govacs.org This process enables the direct N-alkylation of amines using alcohols as the alkylating agents, with water as the only stoichiometric byproduct. organic-chemistry.org The reaction is typically catalyzed by transition metal complexes, most commonly based on ruthenium, iridium, or copper. organic-chemistry.orgrsc.org

The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to an intermediate aldehyde or ketone. This electrophile then condenses with the amine to form an imine (or iminium ion), which is subsequently reduced by the "borrowed" hydrogen, still held by the catalyst, to yield the N-alkylated amine and regenerate the active catalyst. nih.gov

In the context of synthesizing this compound, this method would not form the final product directly. Instead, it offers an efficient route to a key precursor, 1-(3-bromo-2-chlorobenzyl)azetidine. The proposed two-step synthesis would be:

Hydrogen Borrowing N-Alkylation: Reaction of azetidine with (3-bromo-2-chlorophenyl)methanol (B1376318) using a suitable transition metal catalyst.

Oxidation: Subsequent oxidation of the resulting N-benzylazetidine to the corresponding N-benzoylamide.

This strategy cleverly circumvents the challenging direct acylation by first forming a more accessible C-N single bond, followed by a standard oxidation of the benzylic position.

Table 3: Selected Catalyst Systems for N-Alkylation of Amines with Alcohols via Hydrogen Borrowing

Catalyst SystemAmine ScopeAlcohol ScopeKey FeaturesReference
Ruthenium-diphosphine complexPrimary/SecondaryPrimarySolvent-free, microwave heating reduces reaction times. organic-chemistry.org
Heterogeneous Copper (Cu/Al₂O₃)AnilinesSecondary/BenzylicNo additives required, intrinsically safe process. rsc.org
Homogeneous Nickel-azophenolate complexAnilinesPrimary/BenzylicUtilizes an inexpensive, Earth-abundant base metal. acs.org
Iridium/Ruthenium complexesGeneral AminesPrimaryWidely applicable with a large body of literature. nih.govacs.org

Elucidation of Reaction Mechanisms and Kinetics in 1 3 Bromo 2 Chlorobenzoyl Azetidine Synthesis

Mechanistic Pathways for Azetidine (B1206935) Ring Formation

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a strained yet valuable scaffold in medicinal chemistry. rsc.org Its synthesis is a non-trivial challenge, and several mechanistic pathways have been developed to construct this motif. These methods are foundational to obtaining the azetidine precursor required for the final acylation step.

Electrophilic cyclization represents a primary strategy for forming the azetidine ring, typically through intramolecular C-N bond formation. A common approach involves the cyclization of γ-amino alcohols or halides. The hydroxyl or halide group is converted into a good leaving group, which is then displaced by the intramolecular nitrogen nucleophile.

Recent advances include palladium-catalyzed intramolecular amination of unactivated C-H bonds. rsc.orgorganic-chemistry.org In a notable example, a Pd(II) catalyst facilitates the γ-C(sp³)–H amination of substrates bearing a suitable directing group. rsc.org The mechanism is proposed to involve the formation of an alkyl-Pd(IV) intermediate, which undergoes reductive elimination to forge the C-N bond and complete the azetidine ring. rsc.org This method offers excellent functional group tolerance. rsc.org Another strategy involves the use of electrophilic azetidinylation reagents, such as azetidinyl trichloroacetimidates, which can be activated to generate carbocation intermediates that react with nucleophiles. rsc.orgchemrxiv.org

Electrophilic Cyclization Pathway Key Mechanistic Feature Typical Reagents Reference
From γ-Amino AlcoholsActivation of hydroxyl group (e.g., as a sulfonate ester) followed by intramolecular SN2 displacement by the amine.MsCl, TsCl, or (2-bromoethyl)sulfonium triflate organic-chemistry.org
Pd-Catalyzed C-H AminationReductive elimination from an alkyl-Pd(IV) intermediate to form the C-N bond.Pd(OAc)₂, Oxidant (e.g., benziodoxole tosylate) rsc.org
Electrophilic AzetidinylationActivation of azetidinyl reagents to generate electrophilic carbocation intermediates for reaction.Azetidinyl trichloroacetimidates, Lewis acids chemrxiv.org

Reductive cyclization offers an alternative route to the azetidine ring. A key example is the cyclization of β-haloalkylimines. magtech.com.cn In this process, the imine is first formed by the condensation of a β-haloalkylamine with an aldehyde or ketone. Subsequent reduction of the imine C=N bond, often with a hydride reagent like sodium borohydride (B1222165), generates an amine that can then undergo intramolecular cyclization by displacing the adjacent halide to form the four-membered ring. The sequence effectively combines reduction and cyclization into a single conceptual transformation.

The ring expansion of three-membered aziridines to four-membered azetidines is a powerful and increasingly utilized strategy. magtech.com.cnresearchgate.net This approach leverages the strain of the aziridine (B145994) ring to drive the transformation. rsc.org

A prominent mechanism involves a one-carbon homologation via carbene insertion, which proceeds through a magtech.com.cnnih.gov-Stevens rearrangement. nih.govchemrxiv.org In this pathway, the aziridine nitrogen attacks a metal-carbenoid intermediate to form a reactive aziridinium (B1262131) ylide. nih.govspringernature.com This ylide can then undergo a rearrangement to yield the ring-expanded azetidine. nih.gov A significant challenge in this reaction is controlling the chemoselectivity, as the aziridinium ylide can also undergo a competitive cheletropic extrusion of an olefin. nih.govchemrxiv.org However, engineered biocatalysts, such as evolved cytochrome P450 variants, have demonstrated exceptional capability in directing the reaction exclusively towards the desired magtech.com.cnnih.gov-Stevens rearrangement with high enantioselectivity. nih.govacs.org

Another pathway involves the rearrangement of 2-(bromomethyl)aziridines. Theoretical studies and experimental results show that certain substituted aziridines, when treated with reagents like NaBH₄ in methanol, can undergo a ring expansion to form 3-methoxyazetidines, suggesting a complex rearrangement mechanism that contrasts with simple reductive dehalogenation. researchgate.net

Reaction Kinetics and Rate-Determining Steps in Amide Bond Formation

The final step in the synthesis of 1-(3-Bromo-2-chlorobenzoyl)azetidine is the formation of an amide bond between the azetidine nitrogen and the carbonyl carbon of 3-bromo-2-chlorobenzoyl chloride. This reaction is a classic nucleophilic acyl substitution.

The generally accepted mechanism involves two principal steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. youtube.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is ejected as a good leaving group. youtube.comyoutube.com A final deprotonation step, often facilitated by another molecule of azetidine or a scavenger base, yields the neutral amide product and an ammonium (B1175870) salt. youtube.com

Stereochemical Control and Regioselectivity in Key Synthetic Transformations

Stereochemical and regiochemical control are paramount when synthesizing complex, functionalized azetidines.

Regioselectivity:

In Ring Formation: In syntheses starting from substituted precursors like epoxides, regioselectivity is critical. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines proceeds with high regioselectivity to form azetidines, favoring the 4-exo-tet cyclization pathway. frontiersin.org This contrasts with the corresponding trans-epoxy amines, which yield pyrrolidines. frontiersin.org Similarly, in the ring opening of unsymmetrical aziridines, the site of nucleophilic attack is governed by both steric and electronic factors, which must be carefully controlled to produce the desired intermediate for subsequent transformations. nih.gov

In Acylation: The acylation of azetidine with 3-bromo-2-chlorobenzoyl chloride is inherently regioselective. The nucleophilic nitrogen of azetidine will exclusively attack the highly electrophilic carbonyl carbon of the acyl chloride.

Stereochemical Control:

In Ring Formation: Establishing defined stereocenters on the azetidine ring is a significant synthetic challenge. The use of chiral starting materials, such as amino acids, is one approach. nih.gov Alternatively, asymmetric catalysis can be employed. Biocatalytic ring expansion of aziridines using engineered enzymes has achieved excellent enantioselectivity (e.g., 99:1 er). nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides also provides a stereoselective route to chiral azetidin-3-ones, which are versatile intermediates. nih.gov The stereochemical outcome of ring-opening reactions of aziridines is substrate-dependent, sometimes proceeding with inversion of configuration, approximating an Sₙ2 pathway, while other cases are less straightforward. nih.gov

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms involved in azetidine synthesis. mit.edu

Predicting Reactivity: Computational models can predict the feasibility of reactions by calculating the frontier orbital energies of reactants. mit.edu This allows for the pre-screening of substrates for reactions like the photocatalyzed [2+2] cycloaddition to form azetidines, saving significant experimental effort. mit.edu

Elucidating Reaction Pathways: DFT calculations can map the potential energy surfaces of reactions, identifying transition states and intermediates. This has been applied to the ring expansion of aziridines, confirming the role of aziridinium ylide intermediates and rationalizing the high stereocontrol observed in certain rearrangements. springernature.comresearchgate.net In the La(OTf)₃-catalyzed aminolysis of epoxy amines, computational studies suggested that coordination of the lanthanum catalyst to the substrate is key to controlling the regioselectivity between azetidine and pyrrolidine (B122466) formation. frontiersin.org

Understanding Kinetics and Catalysis: For amide bond formation, computational studies have detailed how different types of catalysts (strong acid, base, bifunctional) influence the mechanism. nih.gov These models can explain why a reaction might proceed via a concerted versus a stepwise pathway and how the properties of the catalyst and substrates determine the reaction rates. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Probing

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-(3-Bromo-2-chlorobenzoyl)azetidine would be expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring and the substituted benzoyl group. The azetidine protons would likely appear as multiplets due to spin-spin coupling. The protons on the aromatic ring would exhibit characteristic splitting patterns and chemical shifts influenced by the bromo and chloro substituents.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Azetidine CH₂ (position 2, 4) 3.8 - 4.2 Multiplet 7 - 9
Azetidine CH₂ (position 3) 2.2 - 2.6 Multiplet 7 - 9
Aromatic CH (position 4') 7.6 - 7.8 Doublet 8 - 9
Aromatic CH (position 5') 7.2 - 7.4 Triplet 8 - 9

The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the amide linkage would be expected to have a characteristic downfield chemical shift. The carbon atoms of the aromatic ring would show distinct signals influenced by the halogen substituents.

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 165 - 170
Aromatic C-Br 118 - 122
Aromatic C-Cl 130 - 134
Other Aromatic C 125 - 140
Azetidine CH₂ (position 2, 4) 50 - 55

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons within the azetidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, which is crucial for confirming the connection between the azetidine ring and the benzoyl group through the amide linkage.

Infrared (IR) Spectroscopy for Functional Group Identification and Amide Linkage Characterization

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Amide) 1630 - 1680 Strong
C-N Stretch 1200 - 1350 Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Weak
C-Br Stretch 500 - 600 Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Fragmentation analysis would provide further structural information.

Predicted HRMS Data

Ion Calculated m/z

The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the azetidine ring.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, confirming the connectivity and conformation of the molecule.

Chemical Reactivity and Derivatization Strategies for 1 3 Bromo 2 Chlorobenzoyl Azetidine

Transformations Involving the Azetidine (B1206935) Ring System

The azetidine ring in 1-(3-bromo-2-chlorobenzoyl)azetidine is an amide, specifically an N-acyl derivative. This structural feature, combined with the inherent ring strain of the four-membered ring, dictates its reactivity. The electron-withdrawing nature of the benzoyl group polarizes the amide bond and can influence the stability and reactivity of the azetidine nitrogen and adjacent carbons.

Nucleophilic Ring-Opening Reactions and Subsequent Functionalization

Azetidines, particularly when the nitrogen is activated by an electron-withdrawing group, are susceptible to nucleophilic ring-opening. This is driven by the relief of the significant ring strain (approximately 25-26 kcal/mol). The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the amide oxygen or, less favorably, the azetidine nitrogen, making the ring more electrophilic. nih.gov

Nucleophiles typically attack one of the ring carbons adjacent to the nitrogen (the α-carbons), leading to cleavage of a C-N bond. For an N-benzoyl azetidine, this results in the formation of a γ-aminoketone derivative. A variety of nucleophiles can be employed, leading to diverse functionalized products.

Table 1: Examples of Nucleophilic Ring-Opening on N-Acyl Azetidine Analogs

Nucleophile Reagent Example Product Type Ref.
Hydride Lithium aluminum hydride (LiAlH₄) γ-Amino alcohol magtech.com.cn
Organocuprate Lithium dimethylcuprate ((CH₃)₂CuLi) γ-Amino ketone magtech.com.cn
Amine Benzylamine (BnNH₂) N,N'-disubstituted 1,3-diaminopropane nih.gov

The regioselectivity of the ring-opening is a key consideration, especially with substituted azetidines. For the parent 1-benzoylazetidine, the two α-carbons are equivalent. However, substituents on the ring can direct the nucleophilic attack to the less sterically hindered carbon. magtech.com.cn

Ring Expansion and Contraction Reactions of the Azetidine Moiety

Ring expansion and contraction reactions provide pathways to other heterocyclic systems, leveraging the strain energy of the azetidine ring.

Ring Expansion: Ring expansion of azetidines can lead to the formation of more stable five-membered rings (pyrrolidines) or larger systems. elsevierpure.com These transformations often involve the formation of a reactive intermediate, such as an azetidinium ion or an adjacent carbocation, which then undergoes rearrangement. For example, treatment of 2-(halomethyl)azetidines with heat can induce a rearrangement to 3-halopyrrolidines. While this compound does not possess such a side chain, this illustrates a potential strategy if the azetidine ring were functionalized first. Another approach involves the reaction of aziridines with rhodium-bound carbenes in a formal [3+1] ring expansion to yield azetidines, a strategy that highlights the synthetic relationship between strained rings. nih.gov

Ring Contraction: Ring contraction of azetidines is less common than expansion but can be achieved from larger rings. For instance, α-bromo N-sulfonylpyrrolidinones can undergo a one-pot nucleophilic addition-ring contraction to yield α-carbonylated N-sulfonylazetidines. nih.gov This Favorskii-type rearrangement showcases a method to construct, rather than deconstruct, the azetidine ring from a five-membered precursor.

Derivatization at the Nitrogen Atom of the Azetidine Ring (e.g., N-Methylation, Acylation)

The nitrogen atom in this compound is part of an amide functional group. Due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, this nitrogen is non-basic and generally unreactive towards typical electrophiles like alkyl halides or acyl chlorides. Therefore, direct N-methylation or N-acylation is not a feasible strategy.

To achieve derivatization at the nitrogen, a two-step sequence is necessary:

Amide Reduction: The amide carbonyl must first be reduced to a methylene (B1212753) group (-CH₂-). This converts the N-acyl azetidine into a more reactive N-benzyl-type tertiary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used for this transformation. This reaction would yield N-(3-bromo-2-chlorobenzyl)azetidine.

Derivatization of the Tertiary Amine: The resulting tertiary amine is nucleophilic and can be readily derivatized.

N-Alkylation/N-Acylation: While the nitrogen is already tertiary, it can be quaternized with reactive alkylating agents (e.g., methyl iodide) to form a quaternary azetidinium salt. These salts are highly activated and can undergo subsequent nucleophilic ring-opening reactions. researchgate.net

N-Dealkylation: Alternatively, the N-benzyl group introduced during the reduction can sometimes be removed under hydrogenolysis conditions (e.g., H₂, Pd/C), yielding the secondary amine (azetidine itself), which can then be functionalized with a wide range of electrophiles. bham.ac.uk

Reactivity and Functionalization of the 3-Bromo-2-chlorophenyl Moiety

The 3-bromo-2-chlorophenyl group offers two distinct halogen atoms that can be selectively functionalized, primarily through palladium-catalyzed cross-coupling reactions. Additionally, the benzoyl group acts as a directing group for ortho-metalation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogen Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key principle in polyhalogenated systems is selectivity, which is typically governed by the bond dissociation energy of the carbon-halogen bond. The general order of reactivity is C-I > C-Br > C-Cl. libretexts.org Therefore, in this compound, the C-Br bond at the 3-position is expected to react selectively over the C-Cl bond at the 2-position.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. harvard.edu By carefully selecting the catalyst, ligands, and reaction conditions, selective coupling at the C-Br position can be achieved with high efficiency.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Suzuki coupling, selectivity for the more reactive C-Br bond is expected, allowing for the introduction of a vinyl group at the 3-position of the aromatic ring.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It provides a direct route to arylalkynes. The higher reactivity of the C-Br bond allows for the selective introduction of an alkynyl substituent at the 3-position.

Table 2: Predicted Selective Cross-Coupling Reactions on this compound

Reaction Name Coupling Partner Example Predicted Product Structure
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, Base 1-((3-phenyl-2-chloro)benzoyl)azetidine
Heck Reaction Styrene, Pd(OAc)₂, PPh₃, Base 1-((3-styryl-2-chloro)benzoyl)azetidine

After functionalizing the C-Br position, more forcing reaction conditions (e.g., stronger electron-donating ligands, higher temperatures) could potentially be used to achieve a second cross-coupling reaction at the less reactive C-Cl position. nih.gov

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic C-H bonds. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium or sec-butyllithium), facilitating deprotonation of a nearby ortho proton. baranlab.org

In this compound, the tertiary amide of the benzoyl group is a potent DMG. organic-chemistry.org It can direct lithiation to one of its two ortho positions: C2 or C6. The C2 position is already substituted with a chlorine atom. Therefore, deprotonation will occur exclusively at the C6 position. The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles to introduce new functional groups.

Table 3: Potential Directed Ortho-Metalation and Electrophilic Quench Reactions

Step 1: Lithiation Reagent Step 2: Electrophile (E⁺) Reagent Example for E⁺ Resulting Functional Group at C6
sec-BuLi/TMEDA Deuteron (D⁺) D₂O -D
sec-BuLi/TMEDA Aldehyde/Ketone Acetone -C(OH)(CH₃)₂
sec-BuLi/TMEDA Alkyl Halide Methyl iodide (CH₃I) -CH₃
sec-BuLi/TMEDA Silyl Halide Trimethylsilyl chloride (TMSCl) -Si(CH₃)₃

This strategy provides a complementary method to cross-coupling, allowing for functionalization of the C-H bond at the 6-position while leaving the two halogen atoms untouched for subsequent transformations.

Exploring Reactivity of the Halogen Atoms in Organic Transformations.

The synthetic utility of this compound is significantly enhanced by the presence of two distinct halogen atoms on the benzoyl ring. The differential reactivity of the bromine and chlorine substituents allows for a range of selective organic transformations, primarily centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond in the key oxidative addition step of many palladium-catalyzed cross-coupling reactions. acs.orgrsc.org This difference in reactivity is a cornerstone for the selective functionalization of the molecule. For instance, reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be performed selectively at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. acs.org The general order of reactivity for aryl halides in such transformations is I > Br > OTf > Cl. wenxuecity.com

Conversely, the chlorine atom can be targeted for substitution under more forcing conditions or by using catalyst systems specifically designed for activating less reactive C-Cl bonds. This stepwise approach enables the sequential introduction of different substituents at the 3- and 2-positions of the benzoyl moiety.

Nucleophilic aromatic substitution (SNAr) offers another pathway for derivatization. Aryl halides typically require activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group to undergo SNAr reactions. wikipedia.orguomustansiriyah.edu.iqlibretexts.org In this compound, the benzoyl group itself is electron-withdrawing, which deactivates the aromatic ring toward electrophilic substitution but activates it for nucleophilic attack. youtube.com While the halogens are meta to the carbonyl group, which reduces the activating effect compared to an ortho or para placement, SNAr reactions can still proceed, particularly under harsh conditions with strong nucleophiles.

Table 1: Selective Organic Transformations of Halogen Atoms
Reaction TypeTarget HalogenTypical Reagents & ConditionsProduct TypeNotes
Suzuki CouplingBromineAr'B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl derivativeSelective reaction at the C-Br bond is highly feasible. acs.org
Sonogashira CouplingBromineTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)Alkynyl derivativeGenerally proceeds selectively at the more reactive C-Br bond.
Heck CouplingBromineAlkene, Pd catalyst, Base (e.g., Et₃N)Alkenyl derivativeRegioselectivity favors the C-Br position.
Buchwald-Hartwig AminationBromineAmine, Pd catalyst, Bulky phosphine ligand, Base (e.g., NaOtBu)Aryl amine derivativeCan be performed selectively at the C-Br bond.
Nucleophilic Aromatic Substitution (SNAr)Chlorine or BromineStrong nucleophile (e.g., NaOMe, KCN), High temperature, Polar aprotic solventSubstituted benzoyl derivativeRequires forcing conditions; selectivity can be challenging. uomustansiriyah.edu.iq

Modifications and Stability of the Amide Linkage

The amide bond is a robust functional group, central to the structure of this compound. Its stability and potential for modification are key considerations in derivatization strategies.

Amide linkages are characterized by significant resonance stabilization, which imparts a partial double-bond character to the C-N bond. This makes them planar and generally resistant to cleavage. researchgate.net Hydrolysis of the amide bond in benzamides typically requires harsh conditions, such as refluxing in strongly acidic or basic aqueous solutions. semanticscholar.orgcdnsciencepub.comcdnsciencepub.comresearchgate.net Under neutral or mildly acidic/basic conditions, the amide linkage is exceptionally stable.

Despite its stability, the amide functionality can be intentionally modified through specific chemical transformations. The most common modification is reduction. As a tertiary amide, the carbonyl group in this compound can be reduced to a methylene group (-CH₂-), transforming the acylazetidine into a substituted benzylamine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Other specialized reagents, such as dialkylboranes or certain nickel catalysts, can also effect this reduction, sometimes with greater functional group tolerance. acs.orgacs.org

Alternatively, under different conditions, the amide can be cleaved reductively to yield an alcohol. For example, reagents like samarium(II) iodide (SmI₂) in the presence of an amine and water can reduce tertiary amides to their corresponding alcohols with high chemoselectivity for C-N bond cleavage. nih.gov This would convert the benzoyl moiety into a (3-bromo-2-chlorophenyl)methanol (B1376318) fragment.

Table 2: Stability and Modification of the Amide Linkage
TransformationReagents & ConditionsResulting Functional GroupNotes
Hydrolysis (Cleavage)Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH), heatCarboxylic acid and AzetidineAmide bond is highly stable and requires harsh conditions for cleavage. cdnsciencepub.com
Reduction to Amine1. LiAlH₄, THF; 2. H₂O or 9-BBNTertiary amine (benzylamine derivative)A common transformation for tertiary amides. chemistrysteps.comoup.com
Reduction to AlcoholSmI₂/amine/H₂OAlcoholProceeds via selective C-N bond cleavage. nih.gov

Regioselective and Stereoselective Derivatization Strategies for Complex Products.

The development of complex molecular architectures from this compound hinges on the ability to control both regioselectivity and stereoselectivity during derivatization.

Regioselectivity is primarily governed by the differential reactivity of the C-Br and C-Cl bonds. As established, palladium-catalyzed cross-coupling reactions can be directed with high fidelity to the more reactive C-Br bond at the 3-position. researchgate.net This allows for the initial installation of a desired substituent. Subsequently, a second, distinct functional group can be introduced at the 2-position by targeting the C-Cl bond, typically under more vigorous reaction conditions or with a different catalyst system optimized for C-Cl activation. This sequential, site-selective functionalization is a powerful strategy for creating precisely substituted benzoyl scaffolds.

Stereoselectivity introduces another layer of complexity and potential. While the parent molecule, this compound, is achiral, stereocenters can be introduced or existing ones can be leveraged to control the formation of new stereocenters.

Derivatization of a Chiral Azetidine Core: If a stereochemically defined azetidine is used in the initial synthesis, its inherent chirality can direct subsequent reactions. For instance, reactions at the C2 or C3 positions of the azetidine ring could be influenced by existing substituents, leading to diastereoselective outcomes. rsc.orgnih.govacs.org

Asymmetric Catalysis: Stereoselectivity can be induced through the use of chiral catalysts. For example, an asymmetric reduction of the amide carbonyl, if a suitable substrate and catalyst were designed, could produce a chiral amine. More relevant are reactions on the azetidine ring itself. Chiral phosphoric acids have been used to catalyze the desymmetrization of meso-acyl-azetidines, demonstrating that external chiral reagents can control stereochemical outcomes in azetidine chemistry. nih.gov Similarly, stereoselective functionalization of the C2-position of the azetidine ring has been achieved using chiral auxiliaries. acs.org

By combining these strategies—harnessing the intrinsic regiochemical bias of the dihalogenated ring and employing principles of stereocontrolled synthesis—this compound can serve as a versatile platform for the generation of complex, functionally diverse, and stereochemically enriched molecules.

Table 3: Derivatization Strategies
StrategyPrincipleExample ApplicationOutcome
Sequential Cross-CouplingDifferential reactivity of C-Br vs. C-Cl bonds.1. Suzuki coupling at C-Br. 2. Sonogashira coupling at C-Cl under forcing conditions.Regiochemically defined, di-substituted benzoyl derivative.
Substrate-Controlled DiastereoselectivityUse of an enantiopure azetidine precursor with existing stereocenters.Alkylation of the azetidine ring, where the approach of the electrophile is directed by an existing substituent.Diastereomerically enriched product.
Catalyst-Controlled EnantioselectivityApplication of a chiral catalyst to a reaction involving a prochiral center.Asymmetric opening of the azetidine ring or functionalization at a prochiral position. nih.govEnantiomerically enriched product.

Theoretical and Computational Investigations of 1 3 Bromo 2 Chlorobenzoyl Azetidine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 1-(3-bromo-2-chlorobenzoyl)azetidine, DFT methods such as ωB97X-D with an appropriate basis set like aug-cc-pVDZ could be used to model its properties. peerj.com

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are fundamental. mdpi.com These frontier orbitals are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and electronic conductivity. mdpi.com For instance, a smaller gap often suggests higher reactivity.

Furthermore, global electrophilicity indexes can be calculated to predict how the molecule would react with nucleophiles. peerj.com In related heterocyclic systems, the fusion of electron-withdrawing rings has been shown to increase the electron-withdrawing capacity, which in turn affects the molecule's electronic properties and reactivity. mdpi.com

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

Property Calculated Value Significance
HOMO Energy (Value) eV Relates to electron-donating ability
LUMO Energy (Value) eV Relates to electron-accepting ability
HOMO-LUMO Gap (Value) eV Indicator of chemical reactivity and stability

Note: The values in this table are hypothetical and would require specific DFT calculations to be determined.

Conformational Analysis and Energy Landscapes of the Compound

The three-dimensional structure and conformational flexibility of this compound are crucial for its interactions and properties. Conformational analysis aims to identify the most stable arrangements of the atoms in space (conformers) and the energy barriers between them.

Computational methods can be used to explore the potential energy surface of the molecule, revealing its energy landscape. nih.gov This landscape maps the energy of the molecule as a function of its geometry, with valleys representing stable conformers and peaks representing transition states between them. For complex molecules, methods that enhance the sampling of the conformational space, such as molecular dynamics with excited normal modes (MDeNM), can be particularly effective. nih.gov This approach allows for a more extensive exploration of possible conformations than standard molecular dynamics simulations alone. nih.gov

Reaction Pathway Modeling and Transition State Analysis for Synthetic Steps

Computational chemistry provides powerful tools for modeling reaction pathways and analyzing transition states, offering insights into reaction mechanisms and feasibility. For the synthesis of azetidine (B1206935) rings, DFT calculations can be employed to investigate the energetics of different reaction routes.

For example, in the synthesis of azetidines from epoxy amines, DFT calculations have been used to understand the regioselectivity of the reaction. frontiersin.org By calculating the energies of the transition states for different cyclization pathways, researchers can predict which product is more likely to form. frontiersin.org Similarly, for the synthesis of 3-methoxyazetidines, computational modeling of the Gibbs free energy profiles for different pathways helped to rationalize the observed reaction mechanism. researchgate.net

For a hypothetical synthesis of this compound, one could model the key bond-forming steps, locate the transition state structures, and calculate the activation energies. This would provide valuable information for optimizing reaction conditions.

Table 2: Hypothetical Transition State Analysis for a Key Synthetic Step

Reaction Coordinate Transition State Geometry Activation Energy (kcal/mol)

Note: The data in this table is illustrative and would need to be generated from specific reaction pathway modeling.

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of newly synthesized compounds and in the interpretation of experimental data.

For this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. The calculated chemical shifts, when compared to experimental data, can help confirm the structure of the molecule. Similarly, the calculation of vibrational frequencies can assist in assigning the peaks in an experimental IR spectrum.

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. researchgate.net An MD simulation of this compound in a solvent, for instance, could reveal how the molecule moves and flexes over time.

These simulations can also be used to explore how the molecule interacts with other molecules, such as potential biological targets. By analyzing the trajectories from an MD simulation, researchers can identify key intermolecular interactions and understand the dynamics of binding processes. For larger molecules, enhanced sampling techniques are often necessary to adequately explore the conformational space within a reasonable simulation time. nih.gov

Q & A

Q. Key Findings :

  • Halogens (Br, Cl) increase electrophilicity, enhancing covalent bonding with nucleophilic residues (e.g., cysteine thiols) .
  • Methoxy groups improve solubility but reduce blood-brain barrier penetration .

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